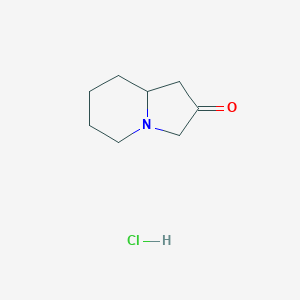
Chlorhydrate d'octahydroindolizin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydroindolizin-2-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a white solid that is difficult to dissolve in water but soluble in organic solvents . This compound is known for its unique structure and chemical properties, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Octahydroindolizin-2-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties and its role in various biochemical pathways. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Méthodes De Préparation
The preparation of octahydroindolizin-2-one hydrochloride involves a series of organic synthesis reactions. One common method includes the dehydrative annulation approach, which is used to achieve the diastereoselective synthesis of its precursor . The synthetic route typically involves the use of specific reagents and catalysts under controlled reaction conditions to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Octahydroindolizin-2-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Mécanisme D'action
The mechanism of action of octahydroindolizin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Octahydroindolizin-2-one hydrochloride can be compared with other similar compounds, such as hexahydroindolizin-2-one and other indole derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities.
Propriétés
IUPAC Name |
3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHYXGOEWRPFTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)CC2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
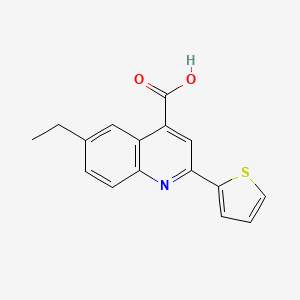
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)
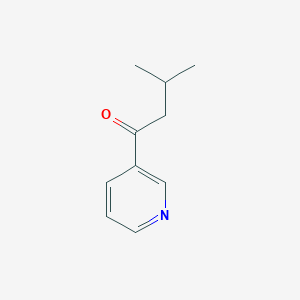
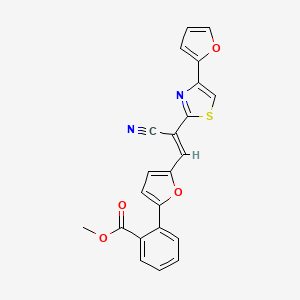
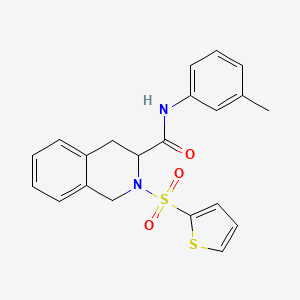

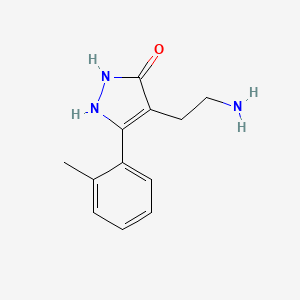
![3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)
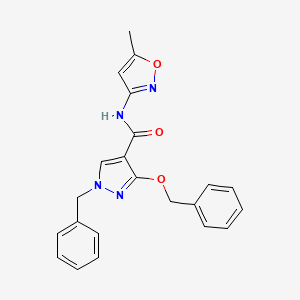
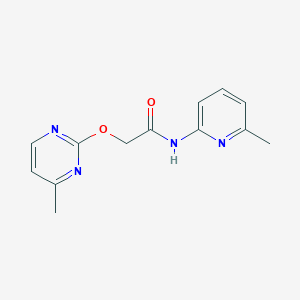
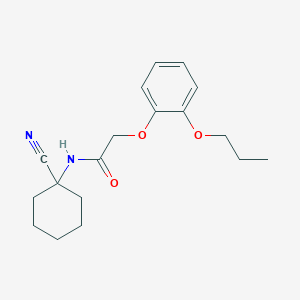
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)
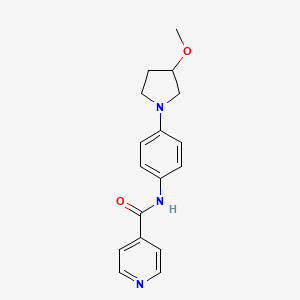
![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)
